molecular formula C7H11BN2O3 B591575 (2-Isopropoxypyrimidin-5-yl)boronic acid CAS No. 870521-32-7

(2-Isopropoxypyrimidin-5-yl)boronic acid

Cat. No.: B591575
CAS No.: 870521-32-7
M. Wt: 181.986
InChI Key: LNEJPMVAGHZZJG-UHFFFAOYSA-N
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Description

“(2-Isopropoxypyrimidin-5-yl)boronic acid” is a chemical compound with the molecular weight of 181.99 . It is typically stored in an inert atmosphere at temperatures between 2-8°C .


Molecular Structure Analysis

The IUPAC name for this compound is 2-isopropoxy-5-pyrimidinylboronic acid . The InChI code is 1S/C7H11BN2O3/c1-5(2)13-7-9-3-6(4-10-7)8(11)12/h3-5,11-12H,1-2H3 .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not detailed in the search results, boronic acids are known to participate in various types of reactions. For instance, they are used in Suzuki–Miyaura coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions.


Physical and Chemical Properties Analysis

“this compound” is a solid substance . It has a molecular weight of 181.99 and is typically stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Boronic acids, including compounds like (2-Isopropoxypyrimidin-5-yl)boronic acid, have seen a significant rise in their incorporation into medicinal chemistry. The FDA and Health Canada have approved several boronic acid drugs, highlighting their potent efficacy and improved pharmacokinetics. These compounds are derived from boron, an element that introduces unique biochemical properties into organic molecules, facilitating the development of novel therapeutics. (Plescia & Moitessier, 2020)

Boronic Acid Sensors

Boronic acid compounds are pivotal in the development of chemical sensors due to their ability to bind covalently and reversibly with polyols, enhancing selectivity and affinity. This has led to the creation of sensors capable of detecting carbohydrates, catecholamines, and other critical biomolecules, showcasing the versatility of boronic acids in analytical chemistry. (Bian et al., 2019)

Environmental Applications: Boron Removal in Water Treatment

In the context of environmental science, boronic acids are utilized in seawater desalination processes. The focus on boron removal through reverse osmosis membranes underscores the relevance of boronic acid derivatives in addressing the challenges of boron in drinking water, demonstrating their importance beyond pharmaceuticals into environmental sustainability. (Tu, Nghiem, & Chivas, 2010)

Antifungal Applications

The unique properties of boronic acids have been exploited in developing antifungal agents. One such application is tavaborole, a boron-containing compound approved for treating onychomycosis. This highlights the potential of boronic acids to disrupt fungal growth mechanisms, offering a novel approach to antifungal therapy. (Arvanitis, Rook, & Macreadie, 2020)

Mechanism of Action

Target of Action

Boronic acids, in general, are known to be used in the fabrication of oriented, interacting self-assembled monolayers (oisams) . These are thin films of molecules that are oriented and interact with one another to form ordered structures .

Mode of Action

(2-Isopropoxypyrimidin-5-yl)boronic acid, as a boronic acid, is often used in Suzuki–Miyaura coupling reactions . In these reactions, the boronic acid acts as a nucleophile, forming a new carbon-carbon bond with an electrophilic organic group . The boronic acid is transferred from boron to palladium during the transmetalation step of the reaction .

Biochemical Pathways

The compound’s role in suzuki–miyaura coupling reactions suggests it may influence pathways involving carbon-carbon bond formation .

Pharmacokinetics

The compound’s molecular weight (18199 g/mol) and its solid physical form may influence its bioavailability.

Result of Action

The result of the action of this compound is the formation of new carbon-carbon bonds through Suzuki–Miyaura coupling reactions . This can lead to the synthesis of a wide range of organic compounds .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the compound is typically stored in an inert atmosphere at temperatures between 2-8°C to maintain its stability . Additionally, the success of Suzuki–Miyaura coupling reactions can be affected by the presence of other functional groups, the choice of catalyst, and the reaction conditions .

Safety and Hazards

This compound is associated with several hazards. It may cause skin irritation, serious eye irritation, and may also cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

Boronic acids, including “(2-Isopropoxypyrimidin-5-yl)boronic acid”, are increasingly utilized in diverse areas of research . They are particularly useful in sensing applications due to their interactions with diols and strong Lewis bases such as fluoride or cyanide anions . This suggests potential future directions in the development of novel sensing technologies.

Properties

IUPAC Name

(2-propan-2-yloxypyrimidin-5-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BN2O3/c1-5(2)13-7-9-3-6(4-10-7)8(11)12/h3-5,11-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNEJPMVAGHZZJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(N=C1)OC(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40670221
Record name {2-[(Propan-2-yl)oxy]pyrimidin-5-yl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40670221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

870521-32-7
Record name {2-[(Propan-2-yl)oxy]pyrimidin-5-yl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40670221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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